molecular formula C18H18ClNO4S2 B305917 Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B305917
M. Wt: 411.9 g/mol
InChI Key: BZZDRFADUYMRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate, also known as compound 1, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate 1 is not fully understood. However, it has been suggested that it exerts its biological effects by modulating the activity of various signaling pathways. For example, it has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been found to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of apoptosis and cell proliferation.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which are important for tissue remodeling and repair. In addition, this compound 1 has been found to induce apoptosis in cancer cells and to inhibit the replication of HIV and HCV.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is a synthetic Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate that can be easily synthesized in the laboratory. It has also been found to exhibit potent biological activities, which make it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound 1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, its low solubility in water can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate 1. One direction is to study its effects on other signaling pathways that are involved in inflammation, cell proliferation, and apoptosis. Another direction is to study its effects in animal models of disease, such as cancer and viral infections. In addition, future research could focus on improving the solubility and bioavailability of this compound 1, which would make it a more viable candidate for drug development. Finally, research could focus on developing analogs of this compound 1 that exhibit improved potency and selectivity for specific biological targets.

Synthesis Methods

Compound 1 can be synthesized using a multi-step reaction sequence. The synthesis starts with the reaction of 4-chlorothiophenol with ethyl acetoacetate to form ethyl 4-chloro-2-thiophenecarboxylate. This intermediate is then reacted with thionyl chloride to form ethyl 4-chloro-2-thiocarbamoylthiophenecarboxylate. The next step involves the reaction of this intermediate with 4-chlorobenzaldehyde to form ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate 1 has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. It has also been found to have anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

Molecular Formula

C18H18ClNO4S2

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H18ClNO4S2/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22)

InChI Key

BZZDRFADUYMRQY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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